N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyl groups and an ethyl group attached to a cyclohexadienylidene ring, with a hydroxylamine functional group. This compound is of interest in various fields of scientific research due to its steric hindrance and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine typically involves the reaction of 2,4,6-tri-tert-butylphenol with ethyl iodide under basic conditions to introduce the ethyl group. This is followed by the reaction with hydroxylamine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism by which N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine exerts its effects involves its ability to stabilize free radicals and interact with various molecular targets. The compound’s steric hindrance and electronic properties allow it to effectively scavenge free radicals and prevent oxidative damage. It also interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the ethyl group and hydroxylamine functionality.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains a methylaniline group instead of the hydroxylamine group.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group and the ethyl group.
Uniqueness
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is unique due to its combination of steric hindrance and electronic properties, which make it a valuable compound in various research applications. Its ability to stabilize free radicals and interact with biological targets sets it apart from other similar compounds .
Properties
CAS No. |
53647-28-2 |
---|---|
Molecular Formula |
C20H35NO |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-(2,4,6-tritert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H35NO/c1-11-20(19(8,9)10)13-14(17(2,3)4)12-15(16(20)21-22)18(5,6)7/h12-13,22H,11H2,1-10H3 |
InChI Key |
IQUUXKKBMWWXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C=C(C1=NO)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.